

An In-depth Technical Guide to the In Vivo Functions of 9-PAHSA

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Compound of Interest

Compound Name: 9-PAHSA-13C4

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

9-Palmitoyl-hydroxy-stearic acid (9-PAHSA) is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has emerged as a significant bioactive lipid with pleiotropic effects on metabolism and inflammation.^{[1][2][3][4]} Discovered through lipidomic analysis of adipose tissue from insulin-sensitive mice, 9-PAHSA levels are positively correlated with insulin sensitivity in humans and are diminished in insulin-resistant states.^{[4][5][6][7]} In vivo studies have demonstrated its capacity to improve glucose homeostasis, exert potent anti-inflammatory effects, and protect against cardiovascular complications.^{[1][4][5]} This document provides a comprehensive technical overview of the in vivo functions of 9-PAHSA, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its biological roles.

Core In Vivo Functions of 9-PAHSA

Metabolic Regulation

9-PAHSA plays a crucial role in regulating glucose and lipid metabolism, primarily through its effects on insulin sensitivity and secretion.

- Improved Glucose Homeostasis: Administration of 9-PAHSA in mouse models of insulin resistance and diabetes has been shown to lower ambient glycemia and improve glucose tolerance.^{[4][5][8]} A single oral dose can enhance glucose tolerance, and chronic treatment

has sustained effects on improving insulin sensitivity.[5][7][9] For instance, in high-fat diet (HFD)-fed mice, oral administration of 9-PAHSA lowered basal glucose levels within 30 minutes and improved the glucose excursion curve during an oral glucose tolerance test (OGTT).[8] In db/db mice, a model for type 2 diabetes, 9-PAHSA administration for two weeks significantly reduced blood glucose levels.[5]

- Enhanced Insulin Secretion and Sensitivity: 9-PAHSA stimulates both glucagon-like peptide-1 (GLP-1) and insulin secretion.[4][5][8][9] This effect contributes to its glucose-lowering properties. The S-enantiomer of 9-PAHSA, in particular, shows a greater capacity for promoting glucose-stimulated insulin secretion (GSIS).[10] Furthermore, 9-PAHSA enhances insulin sensitivity, an effect demonstrated by improved responses to insulin in vivo.[9][10] Chronic treatment in HFD-fed mice has been shown to prevent the increase in islet mass, which is indicative of reduced insulin resistance.[9]
- Adipose Tissue Browning: 9-PAHSA promotes the "browning" of white adipose tissue (WAT), a process that increases thermogenesis and energy expenditure.[11][12][13] This is achieved by increasing the expression of brown fat-specific genes, such as UCP1, in white adipocytes.[11][13] This browning effect is mediated, at least in part, through the activation of G-protein-coupled receptor 120 (GPR120).[11][13]

Anti-inflammatory Effects

9-PAHSA exhibits significant anti-inflammatory properties in various in vivo contexts.

- Reduction of Adipose Tissue Inflammation: In obese, insulin-resistant mice, 9-PAHSA administration decreases inflammation in adipose tissue.[5] It has been shown to lower the levels of inflammatory macrophages in the adipose tissue of mice on a high-fat diet.[14]
- Modulation of Immune Cell Activity: 9-PAHSA can attenuate the activation of immune cells. For example, it has been shown to reduce lipopolysaccharide (LPS)-induced activation of dendritic cells and cytokine production.[5] It can also reduce the secretion of certain chemokines, such as CXCL10, in response to inflammatory stimuli.[2] The anti-inflammatory effects are often mediated through the GPR120 receptor, leading to the inhibition of inflammatory signaling pathways like the NF-κB pathway.[11][12]

Cardiovascular Protection

Recent studies have highlighted the protective effects of 9-PAHSA on the cardiovascular system, particularly in the context of diabetes.

- Amelioration of Diabetic Cardiovascular Complications: In db/db mice, 9-PAHSA treatment has been shown to ameliorate vascular calcification and reduce myocardial hypertrophy and dysfunction.^[5] This suggests a therapeutic potential for diabetic cardiovascular disease.
- Promotion of Autophagy: The cardiovascular benefits of 9-PAHSA are linked to its ability to promote autophagic flux.^[5] In the myocardium of diabetic mice, 9-PAHSA treatment increased the levels of autophagy-related proteins like BECN1 and PI3KIII, while reducing the expression of mTOR, a negative regulator of autophagy.^[5]

Gut Microbiota Interaction

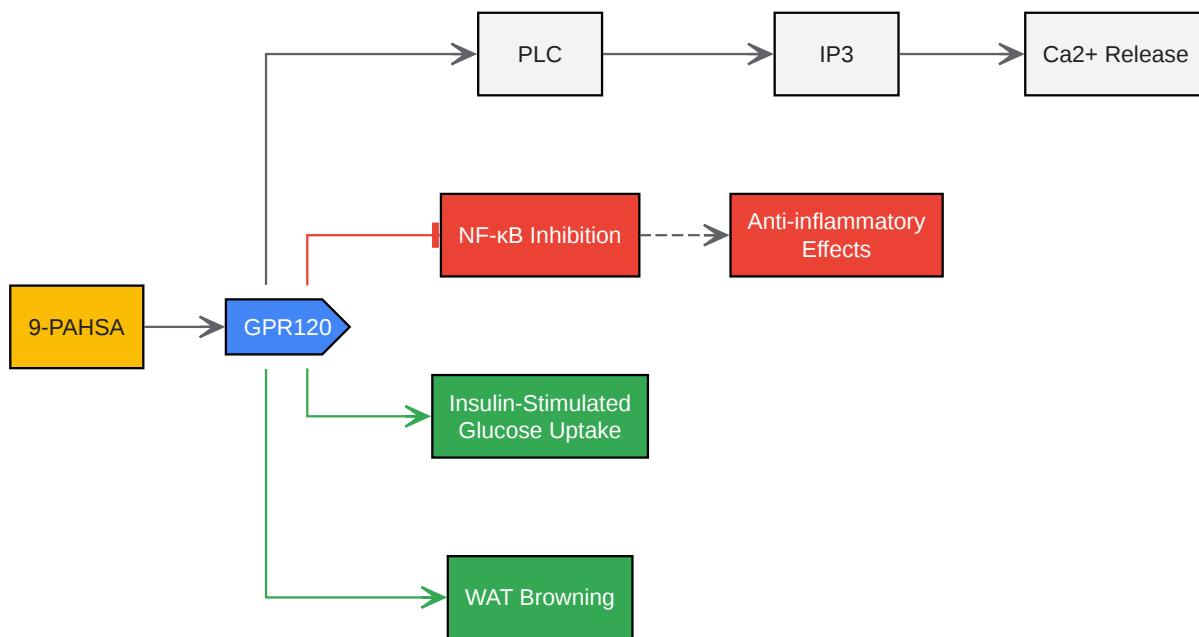
The beneficial metabolic effects of 9-PAHSA in diet-induced obesity appear to be dependent on the gut microbiota.^{[6][15]} While 9-PAHSA improves glucose tolerance in chow-fed germ-free mice, these effects are lost when the mice are fed a high-fat diet.^{[6][15]} However, transplanting feces from PAHSA-treated conventional mice into HFD-fed germ-free mice increases insulin sensitivity, indicating that the gut microbiota is necessary for and can transmit these beneficial effects.^{[6][15]}

Signaling Pathways and Mechanisms of Action

The *in vivo* functions of 9-PAHSA are mediated through several key signaling pathways, primarily involving G-protein coupled receptors (GPCRs).

GPR120 Signaling

GPR120 (also known as FFAR4) is a key receptor for 9-PAHSA, mediating many of its anti-inflammatory and insulin-sensitizing effects.^{[4][16]} In adipocytes, 9-PAHSA signals through GPR120 to enhance insulin-stimulated glucose uptake.^{[4][16]} Activation of GPR120 by 9-PAHSA also inhibits the LPS-induced NF-κB inflammatory pathway, contributing to its anti-inflammatory effects and promoting the browning of white fat.^{[11][12]}

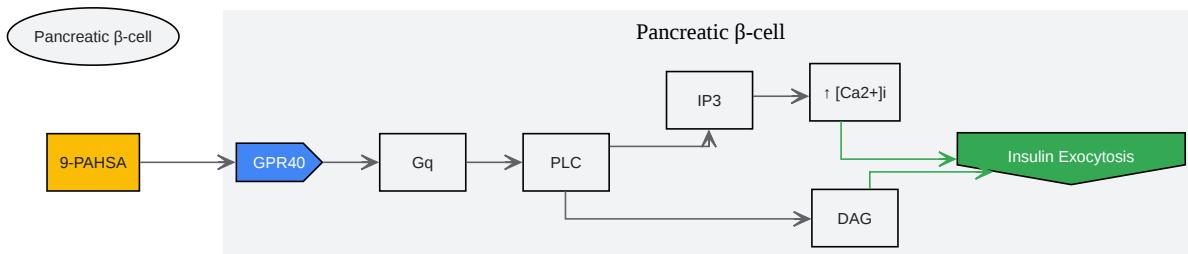


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GPR120 Signaling Pathway for 9-PAHSA.

GPR40 Signaling

GPR40 (also known as FFAR1) is another GPCR activated by 9-PAHSA, and it plays a significant role in mediating the effects of 9-PAHSA on insulin secretion.[17] The potentiation of glucose-stimulated insulin secretion (GSIS) by 9-PAHSA in human islets can be reversed by a GPR40 antagonist, confirming the involvement of this receptor.[9][17]

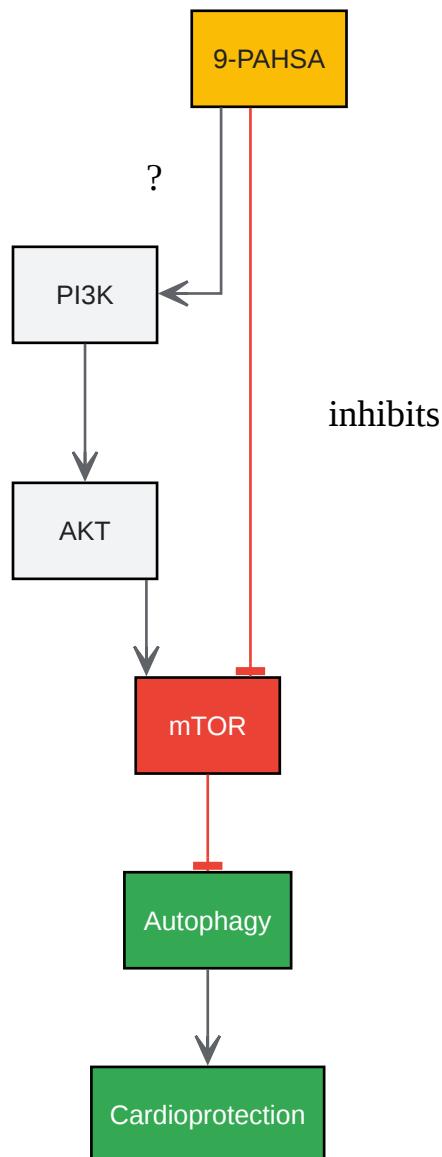


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GPR40-Mediated Insulin Secretion by 9-PAHSA.

PI3K/AKT/mTOR Pathway

The cardioprotective effects of 9-PAHSA are associated with the regulation of autophagy through the PI3K/AKT/mTOR pathway.^[5] In the diabetic myocardium, 9-PAHSA treatment leads to the downregulation of the Akt-mTOR pathway, which in turn activates autophagy.^[18] This enhanced autophagy helps in clearing cellular debris and damaged organelles, thereby improving cardiac function.^[5] The S-enantiomer of 9-PAHSA has also been shown to restore the PI3K/AKT pathway in diabetic environments in vitro.^[19]



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Regulation of Autophagy by 9-PAHSA.

Quantitative Data Summary

The following tables summarize the key quantitative findings from *in vivo* studies investigating the effects of 9-PAHSA.

Table 1: Effects of 9-PAHSA on Glucose Metabolism in Mice

Parameter	Mouse Model	Treatment Details	Outcome	Reference
Blood Glucose	db/db mice	50 mg/kg/day by gavage for 2 weeks	Remarkable glucose-lowering compared to vehicle	[5]
Glucose Tolerance (OGTT)	High-Fat Diet (HFD)-fed mice	Single oral gavage	Improved glucose tolerance with reduced area under the curve (AUC)	[8]
Basal Glycemia	High-Fat Diet (HFD)-fed mice	Single oral gavage	Lowered 30 minutes post-administration	[8]
Insulin Sensitivity	High-Fat Diet (HFD)-fed mice	Chronic treatment	Improved insulin sensitivity from day 13 onwards	[9]
Fasting Blood Glucose	HFD + STZ-induced diabetic mice	High-dose S-9-PAHSA	Significantly reduced fasting blood glucose	[18]

Table 2: Effects of 9-PAHSA on Cardiovascular Parameters in db/db Mice

Parameter	Treatment Details	Outcome	Reference
Carotid Vascular Calcification	50 mg/kg/day by gavage for 4 weeks	Ameliorated	[5]
Myocardial Hypertrophy	50 mg/kg/day by gavage for 4 weeks	Attenuated	[5]
Cardiac BECN1 and PI3KIII levels	50 mg/kg/day by gavage for 4 weeks	Significantly increased	[5]
Cardiac mTOR expression	50 mg/kg/day by gavage for 4 weeks	Reduced	[5]

Experimental Protocols

This section provides an overview of the methodologies employed in key *in vivo* studies on 9-PAHSA.

Animal Models

- Diet-Induced Obesity (DIO) Mice: Male C57BL/6 mice are often used. They are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks (e.g., 42-52 weeks) to induce obesity and insulin resistance.[8]
- db/db Mice: These mice have a mutation in the leptin receptor gene and serve as a genetic model of type 2 diabetes, obesity, and dyslipidemia. 32-week-old mice have been used in studies.[5]
- Streptozotocin (STZ)-Induced Diabetic Mice: Male C57BL/6 mice are fed a high-fat diet and then injected with a low dose of STZ to induce a model of type 2 diabetes.[18][19]

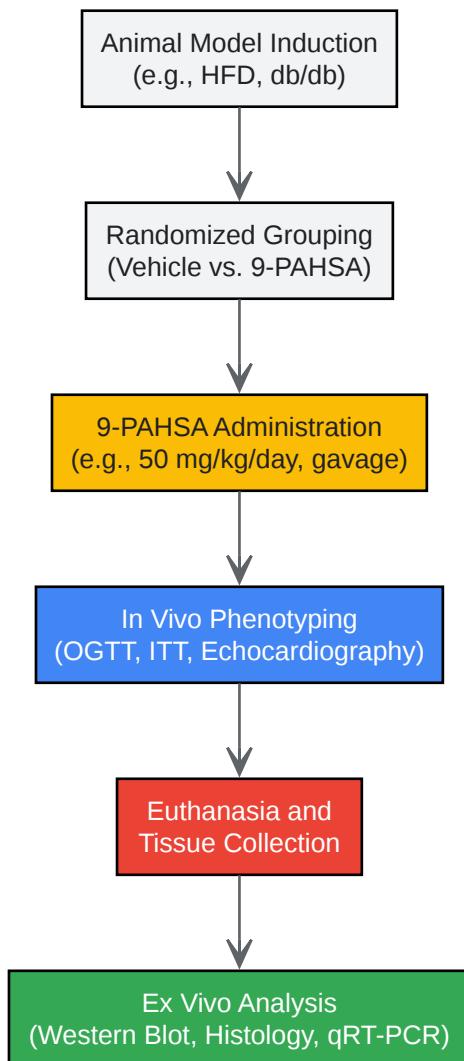
9-PAHSA Administration

- Route of Administration: Oral gavage is a common route for acute and chronic studies.[5][8]
- Dosage: Dosages vary between studies. A common dose for chronic studies is 50 mg/kg per day.[5] For acute studies, a single dose is administered.

- Duration: Acute studies involve a single administration, while chronic studies can range from two to four weeks or even longer.[5][9]
- Vehicle: The vehicle used to dissolve 9-PAHSA is an important consideration. A solution in methyl acetate is a common formulation for the compound itself.[1]

Key In Vivo Assays

- Oral Glucose Tolerance Test (OGTT): After a period of fasting (e.g., 4.5 hours), mice are given an oral gavage of 9-PAHSA or vehicle.[8] After a set time (e.g., 30 minutes), a glucose bolus is administered orally, and blood glucose is measured at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) to assess glucose clearance.[8]
- Insulin Tolerance Test (ITT): This test is used to assess insulin sensitivity. After a short fast, mice are injected with insulin, and blood glucose levels are monitored over time.
- Cardiovascular Assessment: Transthoracic echocardiography using a high-resolution in vivo micro-imaging system (e.g., Visual Sonics Vevo 770) is used to assess cardiac structure and function.[5]
- Biochemical Analysis: Blood samples are collected to measure plasma levels of insulin, GLP-1, and various metabolic markers using ELISA kits.[5][18]
- Histology and Immunohistochemistry: Tissues such as adipose tissue and heart are collected, fixed, and sectioned for histological analysis (e.g., H&E staining) and immunohistochemistry to detect specific protein markers.
- Western Blotting: Protein expression levels in tissues (e.g., cardiac tissue for autophagy markers) are quantified by Western blotting.[5]



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A Typical Experimental Workflow for In Vivo 9-PAHSA Studies.

Conclusion and Future Directions

9-PAHSA is a promising endogenous lipid with significant therapeutic potential for metabolic and inflammatory diseases. Its in vivo functions are multifaceted, encompassing improvements in glucose metabolism and insulin sensitivity, potent anti-inflammatory effects, and protection against diabetic cardiovascular complications.^{[4][5][8]} The mechanisms underlying these effects are being actively investigated and appear to involve the activation of GPCRs like GPR120 and GPR40, as well as the modulation of key cellular processes such as autophagy.^{[5][11][17]}

While the existing data are compelling, it is important to note that some studies have not been able to replicate the beneficial metabolic effects, which may be due to differences in experimental methodologies, animal models, or the specific isomers of 9-PAHSA used.[7][20] The distinct biological activities of the 9(R)- and 9(S)-stereoisomers are an important area of ongoing research.[3][10]

Future research should focus on elucidating the complete range of receptors and signaling pathways for 9-PAHSA, understanding the role of its stereoisomers, and exploring its therapeutic efficacy and safety in more detail. The interaction with the gut microbiota is another critical area that warrants further investigation to fully harness the therapeutic potential of this bioactive lipid.[6][15] The development of stable and orally bioavailable 9-PAHSA analogs could pave the way for novel treatments for type 2 diabetes, obesity, and related inflammatory conditions.

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